molecular formula C14H18N2O2S B2549286 N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2379994-54-2

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No. B2549286
CAS RN: 2379994-54-2
M. Wt: 278.37
InChI Key: AHTADVAPMCJKMY-UHFFFAOYSA-N
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Description

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine, also known as MTB, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MTB is a benzoxazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has been shown to have various biochemical and physiological effects. N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has been shown to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and development. N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important in the growth and spread of cancer cells. Additionally, N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has been shown to modulate the immune response, which is important in the regulation of various diseases.

Advantages and Limitations for Lab Experiments

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various in vitro and in vivo studies. Another advantage is that it is relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that it has not yet been studied extensively in clinical trials, which limits its potential for clinical applications. Additionally, the mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine. One direction is to further investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of more effective treatments. Finally, future research could focus on optimizing the synthesis method of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine, which could make it more accessible for researchers.

Synthesis Methods

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methoxythiophenol with 2-bromoacetophenone in the presence of potassium carbonate to form 4-methoxythiophenyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-methoxythiophenyl oxime. The third step involves the reaction of the oxime with phosphorus oxychloride to form 4-methoxythiophenyl nitrile. The final step involves the reaction of the nitrile with 2-aminobenzoic acid in the presence of sodium methoxide to form N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine.

Scientific Research Applications

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has been shown to have anticancer activity, and it has been studied as a potential treatment for various types of cancer. N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has also been studied as a potential therapeutic agent for Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides. Additionally, N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has been shown to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-17-14(6-8-19-9-7-14)10-15-13-16-11-4-2-3-5-12(11)18-13/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTADVAPMCJKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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